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Compound of Interest |

2-(4-

Compound Name: Chlorophenoxy)ethanimidamide
hydrochloride

CAS No.: 59104-19-7

Executive Summary

2-(4-Chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7) is an amidine
building block primarily utilized in medicinal chemistry for the construction of nitrogen-
containing heterocycles.[1][2] Structurally, it consists of a p-chlorophenoxy moiety linked to an
acetamidine group. Its primary utility lies in its reactivity as a 1,3-binucleophile, allowing it to
condense with electrophiles (such as

-diketones or

-keto esters) to form 2-substituted pyrimidines and imidazoles.[1] These derivatives are
frequently explored for antifungal, antimicrobial, and kinase-inhibitory activities.[1]

Molecular Architecture & Properties[3]
Chemical Identity
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Property Data
2-(4-Chlorophenoxy)ethanimidamide
IUPAC Name _
hydrochloride
4-Chlorophenoxyacetamidine HCI; 2-(4-
Synonyms o )
Chlorophenoxy)acetamidine hydrochloride
CAS Number 59104-19-7
C
H
Molecular Formula
CIN

O[L][3][4] - HCI

Molecular Weight 221.08 g/mol
Melting Point 183-185 °C
N Soluble in water, methanol, ethanol; Insoluble in
Solubility ]
diethyl ether, hexane
Appearance White to off-white crystalline powder

Structural Analysis

The molecule features three distinct functional zones that dictate its chemical behavior:

e Amidine Cation (

): In its hydrochloride salt form, the amidine group is protonated. This positive charge is
delocalized across the N-C-N triad, providing stability but also making the carbon highly
electrophilic in neutral conditions or nucleophilic at the nitrogens when treated with a base.

o Ether Linkage (

): The ether oxygen acts as a hydrogen bond acceptor and introduces flexibility between the
rigid aromatic ring and the polar amidine head.[1]
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» 4-Chlorophenyl Ring: The chlorine atom at the para position exerts an electron-withdrawing
inductive effect (-1), slightly deactivating the aromatic ring but enhancing lipophilicity, which is
crucial for the bioavailability of derived drugs.[1]

Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing this compound is the Pinner Synthesis.
This method avoids the use of unstable free amidines by isolating the stable hydrochloride salt.

Synthesis Protocol (Pinner Reaction)

Reaction Logic: The synthesis proceeds via the acid-catalyzed addition of ethanol to a nitrile,
forming an imidate ester intermediate, which is subsequently ammonolyzed.[1]

Step 1: Precursor Preparation (Alkylation)[1]
o Reagents: 4-Chlorophenol, Chloroacetonitrile, K

CO
, Acetone (reflux).[1]

e Process: Williamson ether synthesis yields 2-(4-chlorophenoxy)acetonitrile.[1]

 Critical Control: Anhydrous conditions are required to prevent hydrolysis of the nitrile to the
carboxylic acid.

Step 2: Pinner Reaction (Imidate Formation)[1]
» Reagents: 2-(4-chlorophenoxy)acetonitrile, dry HCI gas, Absolute Ethanol.[1]
e Conditions: 0°C to Room Temperature (RT), exclusion of moisture.

o Mechanism: HCI protonates the nitrile nitrogen, making the carbon susceptible to
nucleophilic attack by ethanol. This forms the ethyl 2-(4-chlorophenoxy)ethanimidate
hydrochloride intermediate.[1]

Step 3: Ammonolysis (Amidine Formation)[1]
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» Reagents: Imidate intermediate, Ammonia (NH

) in Ethanol.

e Conditions: RT, sealed vessel.

o Mechanism: Ammonia displaces the ethoxy group to generate the final amidine salt.

Synthesis Workflow Diagram

+ CICH2CN 1. HCI(g), EtOH 2. NH3/EtOH

K2CO03, Reflux o | 2-(4-Chlorophenoxy) (Pinner Rxn) > Ethyl Imidate Ammonolysis > 2-(4-Chlorophenoxy)
Ll

acetonitrile Intermediate ethanimidamide HCI

4-Chlorophenol

Click to download full resolution via product page

Figure 1: Step-wise synthesis via the Pinner method, transforming the phenol to the target
amidine.[1]

Analytical Characterization

Accurate identification relies on NMR and IR spectroscopy. As the salt is hygroscopic, samples
must be dried before analysis.

Predicted NMR Data ( H NMR, DMSO- )
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Infrared (IR) Spectroscopy|[1]

e 3000-3300 cm

: Broad N-H stretching (Amidine salt).

e 1670-1690 cm

: C=N stretching (Strong, characteristic of amidines).

e 1240 cm

: C-O-C asymmetric stretching (Aryl alkyl ether).

e 1090 cm

: C-Cl stretching.
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Reactivity & Applications

The primary value of 2-(4-Chlorophenoxy)ethanimidamide HCI is its role as a 1,3-binucleophile
(N-C-N) in the synthesis of heterocycles.[1]

Pyrimidine Synthesis
When reacted with 1,3-dielectrophiles such as

-diketones (e.g., acetylacetone) or

-keto esters (e.g., ethyl acetoacetate), the amidine undergoes a condensation-cyclization
sequence.[1]

e Mechanism:

o Free Basing: The HCI salt is neutralized in situ (e.g., using NaOEt) to generate the free

amidine.
o Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl.

o Cyclization: The second nitrogen attacks the ester/ketone group, followed by
dehydration/alcohol elimination to aromatize the ring.

This pathway yields 2-((4-chlorophenoxy)methyl)pyrimidine derivatives, which are
pharmacophores in various agrochemicals and pharmaceuticals.[1]

Reactivity Diagram[1]
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Figure 2: Cyclization logic for converting the amidine into a bioactive pyrimidine scaffold.[1]
Safety & Handling
o Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2).
o Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator.
o Handling: Avoid dust formation.[5][6] Use standard PPE (Gloves, Goggles, Lab Coat).

» Incompatibility: Strong oxidizing agents, strong bases (liberates ammonia/free amidine which
may be unstable).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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